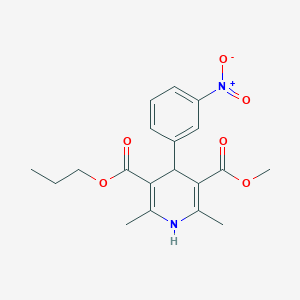

Nitrendipine Propyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nitrendipine Propyl Ester is a chemical compound derived from nitrendipine, a dihydropyridine calcium channel blockerThis compound is characterized by its molecular formula C19H22N2O6 and a molecular weight of 374.39 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Nitrendipine Propyl Ester can be synthesized through a series of chemical reactions involving nitrendipine as the starting material. One common method involves the esterification of nitrendipine with propyl alcohol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as supercritical solution impregnation or tandem precipitation-homogenization processes. These methods enhance the efficiency and yield of the compound while maintaining its purity and stability .

Análisis De Reacciones Químicas

Types of Reactions

Nitrendipine Propyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroso derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted esters, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Cardiovascular Research

- Hypertension Studies : NPE has been utilized in various studies focusing on hypertension management. Its effects on blood pressure regulation have been evaluated in hypertensive rat models, demonstrating antihypertensive efficacy at doses ranging from 0.3 to 31.5 mg/kg.

- Calcium Signaling Pathways : The ability of NPE to modulate calcium signaling pathways makes it a valuable tool for studying cardiovascular physiology and pathology. Researchers can investigate how alterations in calcium influx affect cardiac function and vascular health.

Drug Impurity Analysis

NPE serves as a model compound for understanding drug impurities in pharmaceutical formulations containing nitrendipine. Its presence can influence the pharmacological activity of the primary drug, making it essential for quality control and regulatory compliance in drug manufacturing.

Comparative Pharmacology

NPE's structural similarities with other dihydropyridine derivatives allow for comparative studies that enhance understanding of their pharmacological profiles. This includes examining interactions with other drugs and assessing their combined effects on cardiovascular function.

Antihypertensive Efficacy

A study conducted on hypertensive rats demonstrated that NPE effectively reduced systolic blood pressure when administered at various dosages. The results indicated a dose-dependent response, supporting its potential as an antihypertensive agent.

Interaction Studies

Research has shown that NPE may share interaction profiles with other dihydropyridine derivatives, affecting both cardiovascular function and drug metabolism. These findings are crucial for understanding potential drug-drug interactions and optimizing therapeutic regimens involving calcium channel blockers .

Mecanismo De Acción

Nitrendipine Propyl Ester exerts its effects by inhibiting the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes. This inhibition is achieved by deforming the calcium channel, interfering with ion-control gating mechanisms, and/or affecting the release of calcium from the sarcoplasmic reticulum. The decrease in intracellular calcium levels leads to the dilation of coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, and reduced systemic blood pressure .

Comparación Con Compuestos Similares

Similar Compounds

Nitrendipine: The parent compound, also a dihydropyridine calcium channel blocker.

Amlodipine: Another dihydropyridine calcium channel blocker with similar antihypertensive properties.

Felodipine: A long-acting dihydropyridine calcium antagonist used in the treatment of hypertension.

Uniqueness

Nitrendipine Propyl Ester is unique due to its specific ester functional group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar calcium channel blockers. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

Nitrendipine Propyl Ester (NPE) is primarily recognized as an impurity of the dihydropyridine calcium channel blocker, nitrendipine. This compound has garnered attention for its biological activity, particularly in the context of cardiovascular research and its potential pharmacological applications. This article delves into the biological activity of this compound, examining its mechanism of action, pharmacokinetics, and relevant case studies.

Calcium Channel Blockade

this compound functions primarily as a calcium channel blocker , similar to its parent compound, nitrendipine. It inhibits the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells. This blockade leads to vasodilation , reducing peripheral vascular resistance and ultimately lowering blood pressure.

Biochemical Pathways

The primary biochemical pathway influenced by NPE involves the regulation of intracellular calcium levels. By preventing calcium entry into cells, NPE promotes relaxation of vascular smooth muscle, which is crucial for its antihypertensive effects .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : After oral administration, NPE is absorbed through the gastrointestinal tract.

- Distribution : The propyl ester modification enhances its lipophilicity, potentially improving cellular uptake and targeting specific tissues.

- Metabolism : NPE is metabolized in the liver, similar to nitrendipine.

- Excretion : The compound is eliminated primarily through renal pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Calcium Channel Blockade | Inhibition of L-type calcium channels |

| Vasodilatory Effect | Reduction in peripheral vascular resistance |

| Antihypertensive Activity | Significant reduction in blood pressure |

| Cellular Uptake | Enhanced due to increased lipophilicity |

Case Studies

-

Antihypertensive Efficacy in Animal Models

A study evaluated the antihypertensive effects of nitrendipine and its ester derivatives in hypertensive rat models. Doses ranging from 0.3 to 31.5 mg/kg were administered, resulting in a significant reduction in blood pressure without developing tolerance over five weeks . While specific data on NPE was not isolated, the findings suggest that similar mechanisms may apply. -

Stability and Formulation Studies

Research focused on the stability of nitrendipine formulations indicated that modifications like those seen in NPE could enhance stability under various conditions. For instance, formulations stored in amber PET containers showed less than 5% degradation after 12 hours under light exposure . These findings are crucial for developing effective therapeutic formulations. -

Comparative Analysis with Other Dihydropyridines

Comparative studies indicate that this compound exhibits similar biological activities to other dihydropyridine derivatives but may offer enhanced pharmacokinetic properties due to its structural modifications. The IC50 value for calcium channel blockade was reported at approximately 95 nM, indicating potent activity.

Propiedades

IUPAC Name |

3-O-methyl 5-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6/c1-5-9-27-19(23)16-12(3)20-11(2)15(18(22)26-4)17(16)13-7-6-8-14(10-13)21(24)25/h6-8,10,17,20H,5,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLPJZGKAQRVTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.